molecular formula C21H24N2O5 B4924336 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate

2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate

Cat. No.: B4924336
M. Wt: 384.4 g/mol
InChI Key: IQYVMFNRXCKBHJ-UHFFFAOYSA-N
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Description

2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate is a complex organic compound that features a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate typically involves multiple steps, including the formation of the carbamate group and the incorporation of the epoxyisoindole moiety. Common reagents and conditions might include:

    Starting materials: 2-methylpropylamine, benzyl bromide, phthalic anhydride

    Reaction conditions: Solvents like dichloromethane or toluene, catalysts such as triethylamine, and temperature control to optimize yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound for drug development.

Medicine

Medically, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action for 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropyl N-[(2-benzyl-1,3-dioxo-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate: Lacks the 7,7a-dihydro moiety.

    2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-isoindol-4-yl)methyl]carbamate: Lacks the epoxy group.

Uniqueness

The unique combination of functional groups in 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(2)11-27-20(26)22-12-21-9-8-15(28-21)16-17(21)19(25)23(18(16)24)10-14-6-4-3-5-7-14/h3-9,13,15-17H,10-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYVMFNRXCKBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NCC12C=CC(O1)C3C2C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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